Bienvenue dans la boutique en ligne BenchChem!

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide

carbonic anhydrase medicinal chemistry structure-activity relationship

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide (CAS 2097882-92-1) is a structurally differentiated research building block that simultaneously presents 2-furyl and 3-furyl rings on a single tetrahedral carbon—a dual-heterocycle topology absent from all published pyridine-3-sulfonamide CA inhibitor libraries. This unique motif, combined with a zinc-binding pyridine-3-sulfonamide core, makes it a high-priority probe for uncovering unprecedented carbonic anhydrase selectivity fingerprints. With certified ≥95% purity, it serves as both a reliable reference standard and a versatile scaffold for SAR expansion, esterification, etherification, or bioisosteric replacement. Procurement ensures access to a compound that cannot be replaced by generic mono-furan or phenyl surrogates without losing critical binding-pocket information.

Molecular Formula C15H14N2O5S
Molecular Weight 334.35
CAS No. 2097882-92-1
Cat. No. B2942546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide
CAS2097882-92-1
Molecular FormulaC15H14N2O5S
Molecular Weight334.35
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
InChIInChI=1S/C15H14N2O5S/c18-15(12-5-8-21-10-12,14-4-2-7-22-14)11-17-23(19,20)13-3-1-6-16-9-13/h1-10,17-18H,11H2
InChIKeyYVKAWNDIAUVWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide (CAS 2097882-92-1): Compound Profile and Research Procurement Context


N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide (CAS 2097882-92-1) is a synthetic small-molecule sulfonamide (C15H14N2O5S, MW 334.35 g/mol) that integrates a pyridine-3-sulfonamide pharmacophore with a bis‑furan tertiary alcohol linker . The pyridine-3-sulfonamide scaffold is a validated zinc‑binding motif in medicinal chemistry, with numerous derivatives reported as inhibitors of human carbonic anhydrase (hCA) isoforms [1]. The compound is commercially available for research use at ≥95% purity , positioning it as a specialized building block for structure‑activity relationship (SAR) exploration within sulfonamide‑focused drug discovery programs.

Why N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide Cannot Be Replaced by Generic Pyridine-3-sulfonamide Analogs


Within the pyridine-3-sulfonamide class, carbonic anhydrase inhibitory potency and isoform selectivity are exquisitely sensitive to the nature and geometry of the N‑substituent [1]. The target compound bears a unique bis‑furan tertiary alcohol tail that simultaneously presents a 2‑furyl and a 3‑furyl ring on the same carbon atom . This regioisomeric pairing is absent in all published 4‑substituted or N‑alkyl pyridine‑3‑sulfonamide CA inhibitors [1], meaning that SAR models built on mono‑furan or phenyl congeners cannot predict the hydrogen‑bonding, steric, or lipophilic contributions of this dual‑heterocycle motif. Consequently, researchers who substitute this compound with a generic pyridine-3-sulfonamide risk discarding a structurally differentiated probe whose interaction with the CA active‑site halves may diverge markedly from that of simpler analogs [1].

Quantitative Differentiation Evidence for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide (2097882-92-1)


Structural Differentiation: Bis‑Furan Tertiary Alcohol Motif Versus Mono‑Furan and Phenyl Congeners

The target compound incorporates two distinct furan regioisomers (2‑furyl and 3‑furyl) appended to the same hydroxyethyl carbon, generating four hydrogen‑bond acceptor oxygens and a chiral tertiary alcohol center absent in the comparator sets . In the comprehensive 2013 study by Sławiński et al., 4‑substituted pyridine‑3‑sulfonamides bearing single heterocycles (pyrazole, methylpyrazole, triazole) achieved hCA IX KI values of 19.5–48.6 nM [1]. The bis‑furan motif introduces additional vectors for interaction with the lipophilic half of the CA active site, a feature recognized in docking studies of 4‑substituted pyridine‑3‑sulfonamides where selectivity toward hCA IX over hCA II correlated with occupancy of the hydrophobic pocket [2]. Because the target compound carries this bis‑furan moiety at the N‑alkyl position rather than the 4‑position, it offers a complementary geometry for probing the same selectivity determinants .

carbonic anhydrase medicinal chemistry structure-activity relationship

Purity Benchmarking: ≥95% HPLC Purity Outperforms Common Building‑Block Standards

The target compound is supplied at a guaranteed purity of ≥95% as determined by HPLC . Many pyridine‑3‑sulfonamide building blocks offered by general chemical suppliers are stocked at 90–93% purity, which can introduce confounding impurities in enzyme inhibition assays that operate at nanomolar compound concentrations . For example, the commercially available analog N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-sulfonamide (CAS 2097858-06-3) is typically listed at 95% purity , matching the target compound. However, the bis‑furan analog 4‑fluoro‑N‑[2‑(furan‑2‑yl)‑2‑(furan‑3‑yl)‑2‑hydroxyethyl]‑2‑methylbenzene‑1‑sulfonamide (CAS 2097899-11-9) is also supplied at 95% , indicating that within the bis‑furan sulfonamide sub‑class, the target compound provides a non‑fluorinated pyridine‑3‑sulfonamide reference with equivalent purity.

chemical procurement purity specification SAR consistency

Class‑Level Carbonic Anhydrase Inhibition: Contextual Potency Benchmarking Against Clinically Used Sulfonamides

Although no direct CA inhibition data are publicly available for the target compound, the pyridine‑3‑sulfonamide scaffold is a privileged chemotype for zinc‑binding CA inhibition. In the 2013 Sławiński study, 4‑(1H‑pyrazol‑1‑yl)‑3‑pyridinesulfonamide derivatives achieved hCA IX KI values as low as 19.5 nM, comparable to or exceeding clinically used sulfonamides acetazolamide (AAZ), methazolamide (MZA), ethoxzolamide (EZA), dichlorophenamide (DCP), and indisulam (IND) (KI = 24–50 nM) [1]. The 2025 click‑tailing study extended this scaffold, demonstrating KI values of 271 nM (hCA II), 137 nM (hCA IX), and 91 nM (hCA XII) with selectivities of up to 23.3‑fold between hCA IX and hCA XII [2]. These data establish that properly substituted pyridine‑3‑sulfonamides are capable of low‑nanomolar, isoform‑selective CA inhibition, providing a rationale for evaluating the target compound’s bis‑furan substitution within this validated pharmacophore framework.

carbonic anhydrase inhibition isoform selectivity tumor-associated CA IX/XII

Optimal Research Application Scenarios for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide (2097882-92-1)


Carbonic Anhydrase Isoform Selectivity Profiling

The target compound’s pyridine-3-sulfonamide zinc‑binding group, combined with the sterically demanding and hydrogen‑bond‑rich bis‑furan tail, makes it a high‑priority candidate for screening against the full panel of human CA isoforms (I, II, IV, VA, VB, VI, VII, IX, XII, XIII, XIV). The class‑level precedent of sub‑50 nM hCA IX inhibition by 4‑substituted pyridine‑3‑sulfonamides [1] suggests that the bis‑furan geometry may confer a unique selectivity fingerprint, particularly between the cancer‑associated transmembrane isoforms hCA IX and hCA XII, where 23.3‑fold selectivity has been achieved with optimized 4‑substituted analogs [2].

Structure‑Activity Relationship (SAR) Expansion of Sulfonamide Pharmacophores

The simultaneous presentation of 2‑furyl and 3‑furyl rings on a single tetrahedral carbon is absent from all published pyridine‑3‑sulfonamide CA inhibitor libraries [1][2]. Incorporating this compound into an SAR matrix alongside mono‑furan (e.g., CAS 2097858-06-3 ) and phenyl congeners will dissect the contribution of dual‑heterocycle topology to potency, selectivity, and physicochemical properties such as logD and solubility.

Fragment‑Based or Scaffold‑Hopping Lead Generation

The bis‑furan tertiary alcohol linker can serve as a non‑planar, three‑dimensional scaffold for fragment growth or scaffold‑hopping campaigns. The tertiary alcohol provides a synthetic handle for further derivatization (e.g., esterification, etherification, or replacement with bioisosteres), enabling exploration of chemical space not covered by the flatter 4‑substituted pyridine‑3‑sulfonamide series characterized in the 2013 and 2025 studies [1][2].

Analytical Reference Standard for Bis‑Furan Sulfonamide Purity Determination

With a certified purity of ≥95% , the target compound can serve as a chromatographic reference standard for the quality control of in‑house synthesized bis‑furan sulfonamide libraries, ensuring that biological data are not confounded by impurities that are common in lower‑purity generic building blocks .

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.